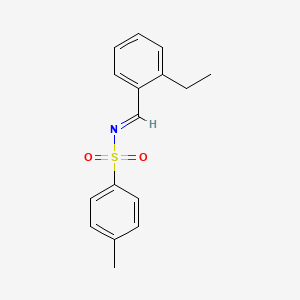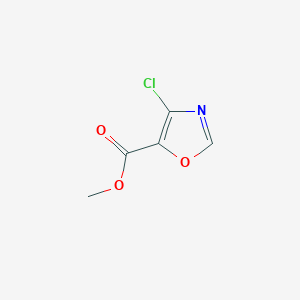![molecular formula C7H3Cl2IN2 B13650887 4,5-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13650887.png)
4,5-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with chlorine atoms at the 4th and 5th positions and an iodine atom at the 3rd position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step procedures starting from readily available precursors One common method involves the halogenation of pyrrolo[2,3-b]pyridine derivativesThe iodination step can be carried out using iodine or iodinating reagents like N-iodosuccinimide (NIS) in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure better control over reaction conditions, higher yields, and improved safety. The choice of solvents, temperature, and reaction time are critical parameters that are finely tuned to achieve the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4,5-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is used as a key intermediate in the synthesis of more complex heterocyclic compounds
Biology and Medicine: This compound has shown potential in biological and medicinal research. It is investigated for its activity against various biological targets, including enzymes and receptors. Derivatives of this compound have been studied for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable in the production of high-value chemicals .
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects. The molecular targets and pathways involved vary based on the specific derivative and its intended use .
Comparación Con Compuestos Similares
- 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-1H-pyrrolo[3,2-b]pyridine
- 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Comparison: Compared to its analogs, 4,5-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens can enhance its ability to interact with biological targets and improve its pharmacokinetic properties .
Propiedades
Fórmula molecular |
C7H3Cl2IN2 |
|---|---|
Peso molecular |
312.92 g/mol |
Nombre IUPAC |
4,5-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H3Cl2IN2/c8-3-1-11-7-5(6(3)9)4(10)2-12-7/h1-2H,(H,11,12) |
Clave InChI |
XEOGAQXOEFNNAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(C(=CN=C2N1)Cl)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate](/img/structure/B13650823.png)

![Ethyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13650827.png)





![3-Chloro-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13650879.png)



